DIBAL Reduction Yield: Boc (71%) Outperforms Fmoc (22%) and Cbz (31%) by 2.3- to 3.2-Fold
In a direct head-to-head automated synthesis, the reduction of the corresponding methyl ester to Garner's aldehyde using DIBAL on ChemKonzert produced the Boc-protected aldehyde in 71% isolated yield, while Fmoc and Cbz analogues gave only 22% and 31% yields respectively. The diminished yields for Fmoc and Cbz were attributed to DIBAL-mediated carbamate cleavage [1].
| Evidence Dimension | Isolated yield of ester-to-aldehyde reduction (DIBAL, automated synthesis) |
|---|---|
| Target Compound Data | 71% (Boc-Garner aldehyde, 4a) |
| Comparator Or Baseline | Fmoc-Garner aldehyde (4b): 22%; Cbz-Garner aldehyde (4c): 31% |
| Quantified Difference | Boc yields 2.3× Cbz and 3.2× Fmoc |
| Conditions | Automated synthesizer ChemKonzert; DIBAL reduction in dichloromethane; products purified by silica gel column chromatography. |
Why This Matters
Procurement of the Boc-protected variant directly translates to >2-fold higher material throughput in the critical aldehyde-forming reduction step, reducing cost per gram of downstream chiral intermediates.
- [1] Masui, H.; Yosugi, S.; Fuse, S.; Takahashi, T. Solution-phase automated synthesis of an α-amino aldehyde as a versatile intermediate. Beilstein J. Org. Chem. 2017, 13, 106–110. Table 1. View Source
